![molecular formula C18H12ClN5O2 B2395167 4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide CAS No. 899752-45-5](/img/structure/B2395167.png)

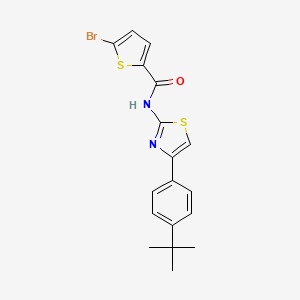

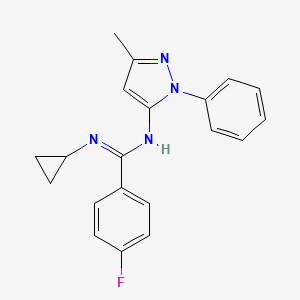

4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . It has been synthesized and evaluated for its anticancer activity against various human tumor cell lines . This compound has shown significant inhibitory activity against EGFR and ErbB2 kinases at sub-micromolar level .

Aplicaciones Científicas De Investigación

Anticancer and Anti-inflammatory Applications

Research into pyrazolopyrimidine derivatives has highlighted their potential in treating cancer and inflammation. One study synthesized a novel series of pyrazolopyrimidine derivatives, evaluating their cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. These compounds demonstrated promising cytotoxic and anti-inflammatory properties, suggesting their utility in developing new anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Antimicrobial and Antiviral Activities

Compounds within this chemical class have also been investigated for their antimicrobial and antiviral activities. For instance, benzamide-based 5-aminopyrazoles and their fused heterocycles were synthesized, displaying remarkable activity against the avian influenza virus (H5N1). This showcases the potential of such derivatives in combating viral infections and contributing to antiviral research and therapy development (Hebishy et al., 2020).

COX-2 Selective Inhibition

Another significant application of pyrazolo[3,4-d]pyrimidine derivatives is in the development of COX-2 selective inhibitors, which are crucial for creating anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. A study synthesized new derivatives, demonstrating superior inhibitory profiles against COX-2, potentially offering new avenues for anti-inflammatory drug development (Raffa et al., 2009).

Synthesis and Characterization for Medicinal Chemistry

The synthesis and characterization of new derivatives provide foundational knowledge for further medicinal chemistry applications. For example, new antipyrine derivatives were synthesized, with structural analyses performed via X-ray, Hirshfeld surface analysis, and DFT calculations, aiding in understanding intermolecular interactions crucial for drug design (Saeed et al., 2020).

Mecanismo De Acción

Target of Action

The primary targets of this compound are Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . CDK2 is a crucial enzyme involved in cell cycle regulation, while VEGFR-2 plays a significant role in angiogenesis .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has been shown to have potent inhibitory activity against CDK2 and VEGFR-2 . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes such as cell proliferation and angiogenesis .

Biochemical Pathways

The inhibition of CDK2 and VEGFR-2 affects several biochemical pathways. The inhibition of CDK2 can lead to alterations in cell cycle progression, potentially causing cell cycle arrest . On the other hand, the inhibition of VEGFR-2 can disrupt angiogenesis, affecting the growth and spread of cancer cells .

Result of Action

The compound’s action results in significant cellular and molecular effects. It has been shown to significantly inhibit the growth of certain cancer cell lines . Additionally, it can induce apoptosis in these cells and increase the level of caspase-3, a key enzyme involved in apoptosis .

Propiedades

IUPAC Name |

4-chloro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN5O2/c19-13-8-6-12(7-9-13)17(25)22-23-11-20-16-15(18(23)26)10-21-24(16)14-4-2-1-3-5-14/h1-11H,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBODTNAUVAJND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-azidobutyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B2395091.png)

![(2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyridin-4-yl)methanamine oxalate](/img/structure/B2395094.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2395096.png)

![5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole](/img/structure/B2395098.png)

![3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2395104.png)